molecular formula C12H7Cl2NO2 B1477850 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid CAS No. 1256794-74-7

6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid

Cat. No.: B1477850
CAS No.: 1256794-74-7
M. Wt: 268.09 g/mol
InChI Key: RQKIPKLSFPBJKZ-UHFFFAOYSA-N
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Description

“6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid” is likely a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyridine derivatives are often synthesized using protocols for functionalizing deboronation of alkyl boronic esters .


Molecular Structure Analysis

The molecular structure of “this compound” would likely include a pyridine ring with a carboxylic acid group and two chlorophenyl groups attached at different positions .

Scientific Research Applications

Functionalization and Carboxylation

6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid demonstrates significant potential in functionalization and carboxylation processes. Notably, chloro-, bromo-, and iodo(trifluoromethyl)pyridines have been converted into various carboxylic acids, highlighting the compound's versatility in regioexhaustive functionalization. This transformation is exemplified by the conversion of 3-chloro-2-(trifluoromethyl)pyridine and 2-bromo-6-(trifluoromethyl)pyridine into multiple carboxylic acids, showcasing the compound's utility in synthetic chemistry (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004) (Cottet & Schlosser, 2004).

Polymorphism and Crystal Engineering

Research has explored the polymorphism in related pyridine-carboxylic acids, such as pyridine-2,6-dicarboxylic acid, which reveals the competition between robust synthons. This includes the study of anhydrous forms where salt formation competes with carboxylic acid dimerization, adding to our understanding of crystal engineering and solid-state chemistry (Grossel, Dwyer, Hursthouse, & Orton, 2006).

Extraction and Separation Processes

In the context of biochemical processes, pyridine-3-carboxylic acid, a compound closely related to this compound, has been extensively used. It's involved in extraction processes, notably in the intensification of production via enzymatic conversion or biosynthesis. The extraction of pyridine-3-carboxylic acid using 1-dioctylphosphoryloctane with different diluents has been studied to understand the effects of various parameters on extraction efficiency, further emphasizing the compound's role in industrial applications (Kumar & Babu, 2009).

Chemical Synthesis and Esterification

The compound has been utilized in the esterification of carboxylic acids by alcohols, a fundamental chemical synthesis process. Research demonstrates that mixtures of carboxylic acids or their sodium salts and alcohols, when treated with specific agents like 2-chloro-1,3,5-trinitrobenzene in the presence of pyridine, yield corresponding carboxylic esters. This process sheds light on the compound's role in facilitating key reactions in organic chemistry (Takimoto, Inanaga, Katsuki, & Yamaguchi, 1981).

Properties

IUPAC Name

6-chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO2/c13-8-3-1-7(2-4-8)9-5-11(14)15-6-10(9)12(16)17/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKIPKLSFPBJKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=C2C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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